Welcome to the BenchChem Online Store!
molecular formula C10H14N2O2 B8574124 (2-Amino-benzylamino)-acetic acid methyl ester

(2-Amino-benzylamino)-acetic acid methyl ester

Cat. No. B8574124
M. Wt: 194.23 g/mol
InChI Key: IUENSDBZQCOIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08633211B2

Procedure details

2-Aminomethyl-phenylamine (1.54 g, 10.1 mmol) and TEA (3.06 ml, 20.2 mmol) are refluxed in 1,4-dioxane. A solution of ethyl bromoacetate (1.12 ml, 10.1 mmol) in 1,4-dioxane (5 ml) is added slowly over 1 hour resulting in a precipitate. The reaction mixture is stirred at reflux for 2 hours. The reaction mixture is cooled to RT, treated with water and extracted with EtOAc, the organic phase is dried over MgSO4, filtered and is concentrated in vacuo. Purification by flash column chromatography on silica, eluting with DCM:MeOH (40:1) affords the title compound; [M+H]+ 195.
Quantity
1.54 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3.06 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH2:9].Br[CH2:11][C:12]([O:14][CH2:15]C)=[O:13].O>O1CCOCC1>[CH3:15][O:14][C:12](=[O:13])[CH2:11][NH:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH2:9]

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
NCC1=C(C=CC=C1)N
Name
TEA
Quantity
3.06 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.12 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in a precipitate
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica
WASH
Type
WASH
Details
eluting with DCM:MeOH (40:1)

Outcomes

Product
Name
Type
product
Smiles
COC(CNCC1=C(C=CC=C1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.